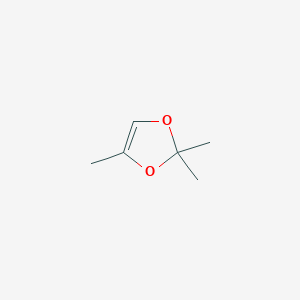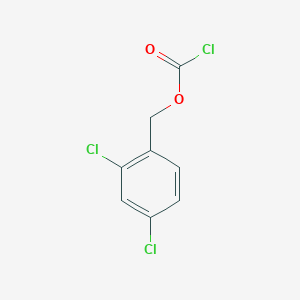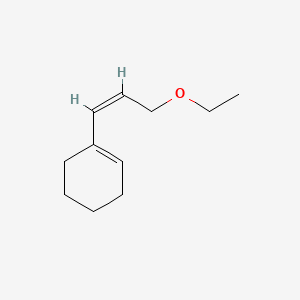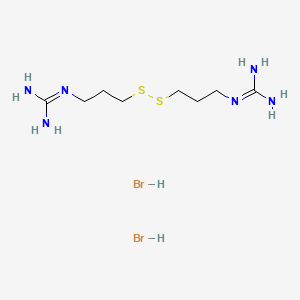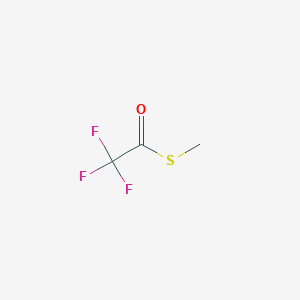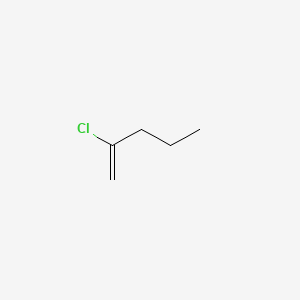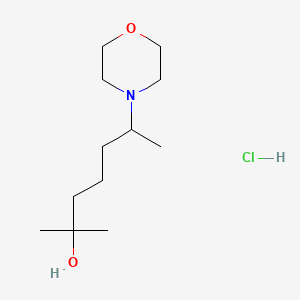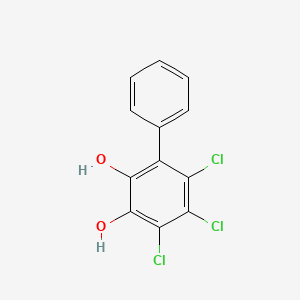
(1,1'-Biphenyl)-ar,ar'-diol, trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where three chlorine atoms and two hydroxyl groups are substituted on the biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve selective chlorination. The hydroxylation step can be performed using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2) under specific reaction conditions .
Industrial Production Methods
Industrial production of chlorinated biphenyls, including (1,1’-Biphenyl)-ar,ar’-diol, trichloro-, often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated biphenyls and biphenyl diols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls and their reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with enzymes.
Medicine: Studied for its potential use in drug development and as a tool to understand the mechanisms of action of similar compounds.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with DNA, potentially causing mutations. The molecular targets include various enzymes involved in detoxification processes, such as cytochrome P450 enzymes. The pathways affected by this compound include oxidative stress pathways and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Biphenyl Diols: Compounds with hydroxyl groups on the biphenyl structure but without chlorine atoms.
Chlorinated Phenols: Compounds with chlorine and hydroxyl groups on a single benzene ring
Uniqueness
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups allows for a wide range of chemical reactions and interactions with biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
50932-65-5 |
|---|---|
Formule moléculaire |
C12H7Cl3O2 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
3,4,5-trichloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H7Cl3O2/c13-8-7(6-4-2-1-3-5-6)11(16)12(17)10(15)9(8)14/h1-5,16-17H |
Clé InChI |
YWSMUUFDGOECKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)



